molecular formula C21H22N4O4S B2554150 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 2194908-02-4

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2554150
CAS RN: 2194908-02-4
M. Wt: 426.49
InChI Key: IRXSQVWSDLUWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various pyrazole derivatives has been a subject of interest due to their potential pharmacological activities. In the context of the compound "N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide," similar synthetic methods may be applied as seen in the synthesis of related compounds. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through a ring closure reaction involving phenyl-1-(thiophen-2-yl) prop-2-en-1-ones and thiosemicarbazide in an alcoholic basic medium . Additionally, the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety involved the reaction of a bis-pyrazole intermediate with hydrazonoyl halides . These methods highlight the importance of selecting appropriate reactants and conditions to achieve the desired pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted with various functional groups. In the case of the compound , the benzo[d][1,3]dioxol-5-ylmethyl and thiophen-3-yl groups are key structural features. The X-ray crystal structure of a related compound, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, revealed a twisted conformation between the pyrazole and thiophene rings, with a dihedral angle of 65.84(1)° . This suggests that similar compounds may exhibit conformational flexibility, which could influence their intermolecular interactions and biological activity.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives is influenced by the substituents attached to the pyrazole ring. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's ability to participate in various chemical reactions. In the literature, the antidepressant activity of certain pyrazoline derivatives was attributed to the presence of an electron-withdrawing chlorine atom in the aromatic ring . This indicates that the electronic nature of the substituents can play a crucial role in the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are determined by their molecular structure. The crystal packing, hydrogen bonding, and π-π stacking interactions contribute to the stability of the solid-state structure . Hirshfeld surface analysis and DFT calculations can provide insights into the intermolecular interactions and energy frameworks of these compounds . Additionally, the thermal decomposition patterns observed through thermogravimetric analysis can offer information about the compound's stability under various temperature conditions . The molecular electrostatic potential on the molecular surface can also be calculated to identify electrophilic and nucleophilic regions, which are relevant for understanding the compound's reactivity .

Scientific Research Applications

Synthesis and Characterization for Therapeutic Applications
A study by Küçükgüzel et al. (2013) explores the synthesis and characterization of celecoxib derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The research highlights the process of modifying the molecular structure to enhance biological activity and minimize toxicity, indicating a methodology that could be applicable to the compound for developing new therapeutic agents [Küçükgüzel, 2013].

Antitumor and Anticancer Activity
Gomha et al. (2016) and Mohareb & Ibrahim (2022) report on the synthesis of compounds incorporating the thiophene moiety, showing potent antitumor activities. These studies suggest that structurally related compounds could be synthesized and tested for their efficacy against various cancer cell lines, pointing towards potential applications in cancer research [Gomha, 2016; Mohareb & Ibrahim, 2022].

Photophysical and Chemical Sensing Applications
Rurack et al. (2000) delve into the photophysical properties of substituted pyrazolines, examining their potential in metal ion sensing. This research demonstrates the compound's utility in developing chemosensors that could detect various metal ions, suggesting a possible application area for the compound in environmental monitoring and analytical chemistry [Rurack, 2000].

Antimicrobial Activity
Palkar et al. (2017) explore the design, synthesis, and QSAR studies of compounds showing promising antibacterial activity. The research underscores the importance of structural modification to enhance biological activity against specific microbial strains, offering insights into how the compound could be tailored for antimicrobial applications [Palkar, 2017].

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-13-7-14(2)25(24-13)17(16-5-6-30-11-16)10-23-21(27)20(26)22-9-15-3-4-18-19(8-15)29-12-28-18/h3-8,11,17H,9-10,12H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXSQVWSDLUWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CSC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.